6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (6-MTH) is a novel, synthetic compound with a wide range of applications in scientific research. It is a small molecule that is structurally related to the neurotransmitter dopamine, and is known for its ability to modulate the activity of various neurotransmitters in the brain. 6-MTH has been studied extensively in the lab, and its potential applications are broad and varied.
Scientific Research Applications
Receptor Antagonism and Selectivity
One study focused on the development of novel potent antagonists for the human neuropeptide Y Y5 receptors, utilizing 6-methoxybenzo[a]cycloheptene derivatives. This research identified a new skeleton, 7-methoxy-1-hydroxytetraline, as a significant compound for increasing potencies, indicating its potential use in designing receptor-specific drugs (Itani et al., 2002).
Sigma(1) Receptor Affinity and Antiproliferative Activity
Another study explored the substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives to probe for selective binding and activity at the sigma(1) receptor. This research demonstrated that certain naphthalene compounds have potent sigma(1) ligand properties and antiproliferative activity in rat C6 glioma cells, suggesting their usefulness in tumor research and therapy (Berardi et al., 2005).
Beta-Adrenoceptor Activities
Research into 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols aimed at finding new bronchodilators with minimal cardiovascular side effects led to the synthesis of compounds with promising β-adrenergic-stimulating activities. These findings may contribute to developing safer therapeutic agents for respiratory conditions (Sugihara et al., 1977).
Fluorescent Probing for β-Amyloids
A novel fluorescent probe for β-amyloids, incorporating a 6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine derivative, was synthesized to assist in the molecular diagnosis of Alzheimer’s disease. This probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, indicating its potential application in Alzheimer's disease research (Fa et al., 2015).
Anticancer Evaluation
The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles demonstrated potential anticancer activity. This highlights the role of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine derivatives in developing new therapeutic agents for cancer treatment (Gouhar & Raafat, 2015).
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFWWPVOFOTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959999 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride | |
CAS RN |
39226-88-5 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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